Hepatic Steatosis Reduction: Betaine Glucuronate Combination vs. Placebo in NASH
In a double-blind, randomized, placebo-controlled trial (N=191) in patients with non-alcoholic steatohepatitis (NASH), an 8-week oral regimen of betaine glucuronate combined with diethanolamine glucuronate and nicotinamide ascorbate (verum) reduced hepatic steatosis by 25% (p < 0.01) and hepatomegaly by 6% (p < 0.05) relative to baseline, whereas placebo showed no significant reduction [1]. Additionally, verum treatment significantly reduced elevated liver transaminases (ALT, AST, and γ-GT), while placebo was ineffective [1]. Physician-rated global efficacy was 'very good' or 'good' in 48% of verum-treated patients versus 17% for placebo (p = 9×10⁻⁶) [1].
| Evidence Dimension | Reduction in hepatic steatosis (percent change from baseline) |
|---|---|
| Target Compound Data | 25% reduction (p < 0.01) [betaine glucuronate + diethanolamine glucuronate + nicotinamide ascorbate] |
| Comparator Or Baseline | Placebo: no significant reduction |
| Quantified Difference | Absolute difference: 25 percentage points; p < 0.01 |
| Conditions | 8-week, randomized, double-blind, placebo-controlled trial; 191 NASH patients; oral b.i.d. dosing |
Why This Matters
Demonstrates statistically significant and clinically meaningful improvement in hepatic steatosis and liver enzyme profiles versus placebo, establishing a baseline efficacy benchmark not achieved by placebo.
- [1] Miglio F, Rovati LC, Santoro A, Setnikar I. Efficacy and safety of oral betaine glucuronate in non-alcoholic steatohepatitis. A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study. Arzneimittelforschung. 2000 Aug;50(8):722-7. doi: 10.1055/s-0031-1300279. PMID: 10994156. View Source
